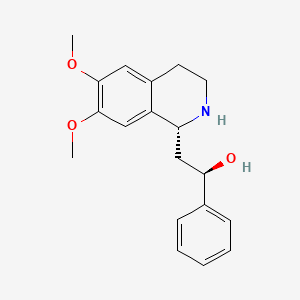

(1R*,2'R*)-1-(2'-hydroxy-2'-phenylethyl)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline

Description

This compound is a tetrahydroisoquinoline (THIQ) derivative featuring a 6,7-dimethoxy substitution on the aromatic ring and a chiral 2'-hydroxy-2'-phenylethyl group at position 1. The stereochemistry (R, R) indicates a racemic mixture of diastereomers. THIQ derivatives are privileged scaffolds in medicinal chemistry due to their structural similarity to neurotransmitters and their versatility in targeting enzymes and receptors . The hydroxy-phenylethyl substituent enhances solubility and may influence intermolecular interactions, such as hydrogen bonding, which are critical for biological activity .

Properties

IUPAC Name |

(1R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-22-18-10-14-8-9-20-16(15(14)11-19(18)23-2)12-17(21)13-6-4-3-5-7-13/h3-7,10-11,16-17,20-21H,8-9,12H2,1-2H3/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFTZQSGANFCHN-IAGOWNOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC(C3=CC=CC=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@H](NCCC2=C1)C[C@H](C3=CC=CC=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1R,2'R)-1-(2'-hydroxy-2'-phenylethyl)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline** is a member of the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₉H₂₃NO₃

- Molecular Weight : 331.39 g/mol

- SMILES Notation : OC@@HCC@@HC(C=C3OC)=C2C=C3OC

This compound features a complex structure that allows for various interactions with biological systems, making it a candidate for further pharmacological exploration.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. For instance, studies have shown that certain THIQs can mitigate oxidative stress in neuronal cells, potentially offering protection against neurodegenerative diseases such as Parkinson's disease. The neurotoxic effects of related compounds like tetrahydropapaveroline (THP) highlight the importance of structural modifications in enhancing protective effects while reducing toxicity .

2. Anticancer Properties

Tetrahydroisoquinoline derivatives have demonstrated anticancer activity through various mechanisms:

- Induction of Apoptosis : Some analogs induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways.

- Inhibition of Tumor Growth : Compounds similar to the one have been shown to inhibit cell proliferation in drug-resistant leukemia models by modulating P-glycoprotein activity .

The efficacy of these compounds can vary significantly based on their structural characteristics and the specific cancer type being targeted.

3. Antimicrobial Activity

Tetrahydroisoquinolines have been reported to possess antimicrobial properties against various pathogens. This includes effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .

The mechanisms underlying the biological activities of (1R*,2'R*)-1-(2'-hydroxy-2'-phenylethyl)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline are multifaceted:

- Oxidative Stress Modulation : The compound may influence redox states within cells, contributing to neuroprotection and cytotoxicity in cancer contexts.

- Receptor Interactions : It is posited that this compound interacts with sigma receptors and other neurotransmitter systems, which could mediate its neuroprotective effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of THIQ compounds:

| Study Reference | Findings |

|---|---|

| Kim et al., 2006 | Demonstrated that THP reduces intracellular dopamine levels via oxidative stress mechanisms. |

| Okada et al., 1998 | Showed that THP inhibits dopamine uptake similarly to known neurotoxins. |

| Foppoli et al., 2005 | Found that THP affects mitochondrial function in human melanoma cells. |

These findings underscore the need for careful evaluation of the therapeutic potential versus toxicity when considering THIQ derivatives for clinical applications.

Scientific Research Applications

Pharmacological Applications

-

Neuroprotective Effects

- Tetrahydroisoquinolines have been studied for their neuroprotective properties. Research indicates that derivatives like (1R*,2'R*)-1-(2'-hydroxy-2'-phenylethyl)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline can inhibit oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

- Antidepressant Activity

- Antiviral Properties

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods including the Pomeranz–Fritsch–Bobbitt reaction. This approach allows for the creation of diverse derivatives with enhanced biological activity .

Case Study 1: Neuroprotection in Parkinson's Disease

A study evaluated the effect of tetrahydroisoquinoline derivatives on neuronal cell lines exposed to neurotoxic agents. The results demonstrated that these compounds significantly reduced cell death and oxidative stress markers compared to control groups .

Case Study 2: Antiviral Activity Against Influenza

In vitro assays were conducted to assess the antiviral efficacy of this compound against influenza virus strains. The compound showed promising results as an inhibitor of viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

Carboxylic Acid Derivatives

- (R)-(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1): Synthesized via Petasis reaction and hydrogenation, this compound replaces the hydroxy-phenylethyl group with a carboxylic acid. It exhibits a yellow crystalline form and demonstrates enantiomeric purity ([α]D = –34.0° in MeOH) .

Chlorinated Derivatives

- 2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Prepared via sodium hypochlorite oxidation, this analog substitutes the hydroxy-phenylethyl group with a chlorine atom. The chloro group increases lipophilicity, which may improve blood-brain barrier penetration but reduce solubility in aqueous environments .

Aryl-Substituted Derivatives

- 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (1n): Features a 4-methoxyphenyl group at position 1. Its ¹H NMR spectrum (CDCl₃) shows distinct aromatic proton signals at δ 6.66 (s, 1H) and 6.80 (s, 1H), with methoxy groups at δ 3.86 (s, 6H) . The electron-donating methoxy group may enhance π-π stacking interactions in receptor binding.

Stereochemical and Geometric Isomers

Diastereomeric Pairs

- Methyl (R)-1-isobutyl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (226a/226b): These diastereomers, synthesized via Pictet-Spengler reactions, exhibit distinct ¹H NMR profiles due to rotational isomerism (1:1 ratio). HPLC analysis confirmed enantiomeric excess (ee) values >90% for the major isomer .

Geometric Isomers

- E/Z-2-Acetyl-1-(2-methylpropylidene)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: The E isomer (mp 112–113°C) was confirmed via X-ray crystallography and ¹H NMR, showing tautomeric shifts between endocyclic and exocyclic double bonds under basic conditions .

Neurotoxic Effects

- N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines: These analogs, structurally similar to MPTP, undergo N-methylation in the substantia nigra and oxidation to neurotoxic isoquinolinium ions via MAO enzymes, implicating them in Parkinson’s disease pathogenesis .

Anti-HIV Activity

Key Structural and Functional Insights

Substituent Effects :

- Hydroxy-phenylethyl groups (target compound) improve solubility and hydrogen-bonding capacity compared to lipophilic chloro or aryl analogs.

- Methoxy groups at positions 6 and 7 are conserved across analogs, suggesting a critical role in aromatic interactions .

Stereochemical Impact :

- Diastereomers (e.g., 226a vs. 226b) exhibit distinct biological profiles due to spatial arrangement, emphasizing the need for enantioselective synthesis .

Biological Relevance: Neurotoxic analogs (e.g., N-methyl-THIQs) highlight the risks of endogenous THIQ metabolism .

Q & A

Basic Research Questions

What synthetic methodologies are commonly employed for constructing the tetrahydroisoquinoline core in derivatives like (1R,2'R)-1-(2'-hydroxy-2'-phenylethyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline?**

- Methodological Answer : The tetrahydroisoquinoline scaffold is typically synthesized via reductive amination or cyclization strategies. For example, LiAlH₄ reduction of nitrovinyl precursors in THF (61% yield) and hydrogenation using Pd/C catalysts under HCl and H₂ (53% yield) are effective for generating ethylamine intermediates . Subsequent Pictet-Spengler-type cyclization with substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under reflux in ethanol yields advanced intermediates, which are purified via silica gel chromatography .

How can researchers confirm the stereochemical configuration of the (1R,2'R) diastereomers in this compound?**

- Methodological Answer : Stereochemical assignment relies on chiral chromatography, NMR-based NOE (nuclear Overhauser effect) experiments, and X-ray crystallography. For structurally related compounds, optical rotation ([α]²²D = +16.8 in CHCl₃) and comparison with enantiomerically pure standards are used to validate configurations .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and substituent positions. For example, IR and NMR (e.g., δ 3.8–4.1 ppm for methoxy groups) help identify functional groups and aromatic environments . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

How do reaction conditions (solvent, catalyst, temperature) influence the yield and stereoselectivity of (1R,2'R)-configured products during cyclization?**

- Methodological Answer : Polar aprotic solvents (e.g., THF) and Lewis acids (e.g., MgBr₂) enhance electrophilic activation of aldehydes, improving cyclization efficiency. For instance, Na/liquid NH₃ systems in THF enable stereocontrolled synthesis of oxo-tetrahydroisoquinolines (e.g., 6a and 6b) with >90% diastereomeric excess . Reaction time optimization (e.g., 16 hours for reflux in ethanol) minimizes side products like over-oxidized analogs .

Q. What strategies resolve contradictions in reported antitumor activity data for structurally similar tetrahydroisoquinolines?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., methoxy vs. trimethoxyphenyl groups) or stereochemistry. Comparative SAR (structure-activity relationship) studies using isogenic cell lines and standardized assays (e.g., MTT for IC₅₀) are critical. For example, 6,7-dimethoxy analogs show enhanced cytotoxicity in MCF-7 cells compared to non-methoxy derivatives, highlighting substituent-dependent activity .

Q. How can researchers optimize the synthesis of this compound for scalability while maintaining enantiomeric purity?

- Methodological Answer : Continuous-flow hydrogenation with immobilized Pd/C catalysts improves scalability and reduces reaction times. Chiral auxiliaries (e.g., trifluoroacetate salts) or enzymatic resolution (e.g., lipase-mediated hydrolysis) preserve enantiomeric purity during scale-up . Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real-time .

Q. What computational or experimental approaches validate the compound's interaction with biological targets (e.g., kinases or receptors)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like β-tubulin or DNA topoisomerases. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding affinities (e.g., Kd = 0.2–5 µM for related analogs) .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the hydrogenation step in tetrahydroisoquinoline synthesis?

- Methodological Answer : Yield variability (e.g., 53% vs. 61% in similar protocols) stems from catalyst loading (5–10% Pd/C), hydrogen pressure (1–3 atm), and substrate purity. Pre-treatment of Pd/C with HCl enhances catalytic activity by removing surface oxides, improving reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.